
3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of structurally related indole derivatives involves diverse conditions, including the use of water as a solvent under microwave irradiation to afford high yields. For example, the synthesis of 3′-methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic acid achieved a 76% yield under such conditions (Romo et al., 2021).
Molecular Structure Analysis
The molecular structure of related indole derivatives has been extensively studied, revealing intricate details about their conformations. For instance, studies on 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[2′,3′:7,6]cyclohept[b]indoles showcased how substitution patterns do not significantly affect the molecular conformation, providing insights into the structural rigidity and versatility of these compounds (Yamuna et al., 2010).
Chemical Reactions and Properties
Indole derivatives participate in a variety of chemical reactions, highlighting their chemical diversity and applicability. For example, the reaction of indole and indole Grignard reagent with phosgene facilitates the facile synthesis of indole-3-carboxylic acid derivatives, demonstrating the versatility of indole compounds in synthetic organic chemistry (Bergman et al., 1977).
Physical Properties Analysis
The physical properties of indole derivatives, such as their crystalline structure and hydrogen bonding capabilities, are crucial for understanding their behavior in various environments. The study on 3-carboxymethyl-1H-indole-4-carboxylic acid revealed its crystalline arrangement and the role of hydrogen bonds in stabilizing the crystal structure, which is essential for applications in material science and pharmaceutical formulations (Mao, 2011).
Chemical Properties Analysis
The chemical properties of indole derivatives, such as reactivity towards different reagents and conditions, are pivotal in the synthesis of novel compounds. Research on the reaction of methyl 2,3,5,6,11,11b-hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate with N-bromosuccinimide showed the transformation into various esters, illustrating the compound's reactivity and potential for generating new molecules with desired functionalities (Irikawa et al., 1989).
Applications De Recherche Scientifique
Indole Derivatives in Drug Discovery
- Application Summary: Indole derivatives are significant in the development of new drugs. They play a crucial role in cell biology and have been used in the treatment of various disorders in the human body, including cancer and microbial infections .
- Methods of Application: The specific methods of application would depend on the type of drug being developed. Typically, this involves chemical synthesis of the indole derivative, followed by various in vitro and in vivo tests to determine its efficacy and safety .
- Results or Outcomes: Indole derivatives have shown various biologically vital properties. For example, Reserpine, an indole alkaloid, is used in the treatment of high blood pressure and severe agitation in patients with mental disorders .
-
Synthesis of Selected Alkaloids
- Application Summary: Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of various disorders in the human body .
- Methods of Application: The synthesis of indole derivatives involves various chemical reactions. The specific methods of synthesis would depend on the type of alkaloid being developed .
- Results or Outcomes: The synthesis of indole derivatives has led to the development of various biologically active compounds. These compounds show various biologically vital properties .
-
Antitumor Agent
- Application Summary: Some indole derivatives have been used in the synthesis of psammopemmin A, an antitumor agent .
- Methods of Application: The synthesis of psammopemmin A involves various chemical reactions with the indole derivative as a reactant .
- Results or Outcomes: The synthesis of psammopemmin A has led to the development of a potential antitumor agent .
-
Inhibitors of Guanylate Cyclase
- Application Summary: Tricyclic indole and dihydroindole derivatives have been prepared as inhibitors of guanylate cyclase .
- Methods of Application: The preparation of these inhibitors involves various chemical reactions with the indole derivative as a reactant .
- Results or Outcomes: The preparation of these inhibitors has led to the development of potential therapeutic agents .
-
Preparation of Psammopemmin A
- Application Summary: Some indole derivatives have been used in the synthesis of psammopemmin A, an antitumor agent .
- Methods of Application: The synthesis of psammopemmin A involves various chemical reactions with the indole derivative as a reactant .
- Results or Outcomes: The synthesis of psammopemmin A has led to the development of a potential antitumor agent .
-
Inhibitors of Guanylate Cyclase
- Application Summary: Tricyclic indole and dihydroindole derivatives have been prepared as inhibitors of guanylate cyclase .
- Methods of Application: The preparation of these inhibitors involves various chemical reactions with the indole derivative as a reactant .
- Results or Outcomes: The preparation of these inhibitors has led to the development of potential therapeutic agents .
-
Biological Activities
- Application Summary: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application: The specific methods of application would depend on the type of drug being developed. Typically, this involves chemical synthesis of the indole derivative, followed by various in vitro and in vivo tests to determine its efficacy and safety .
- Results or Outcomes: Indole derivatives have shown various biologically vital properties .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-5-8-6(3-2-4-7(8)12)11-9(5)10(13)14/h11H,2-4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEOOHFAIWNZLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)CCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359307 | |
| Record name | 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid | |
CAS RN |
6577-89-5 | |
| Record name | 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



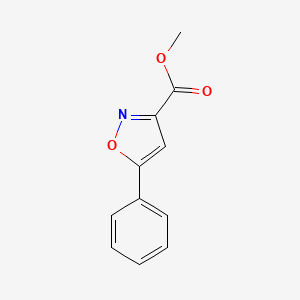
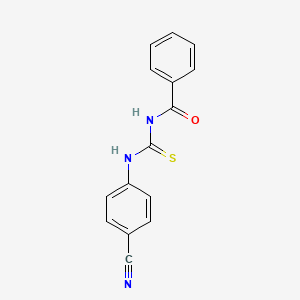
![7-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1268658.png)
![Ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B1268663.png)
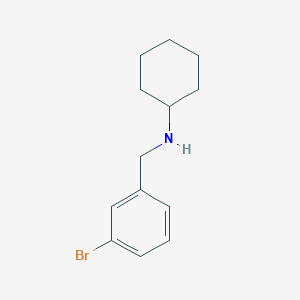
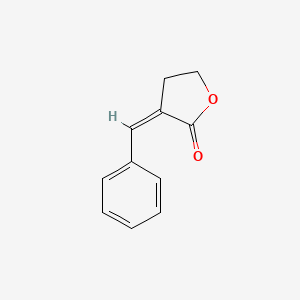
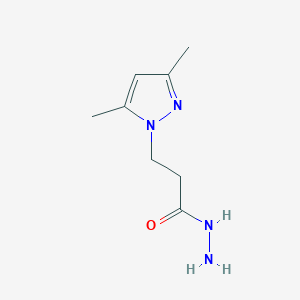
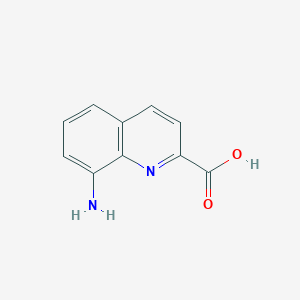
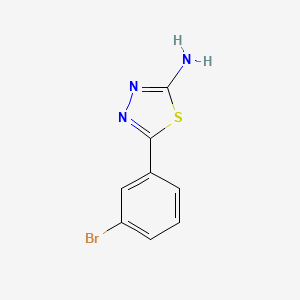
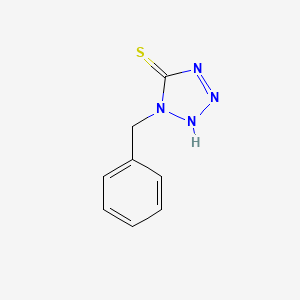
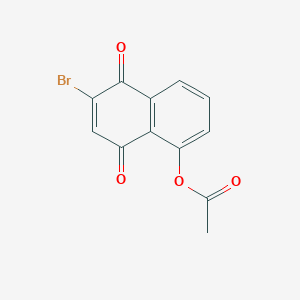
![7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1268684.png)
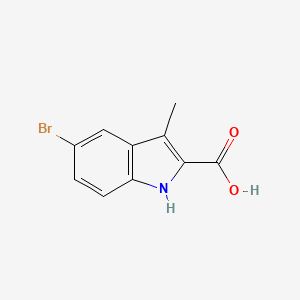
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B1268691.png)